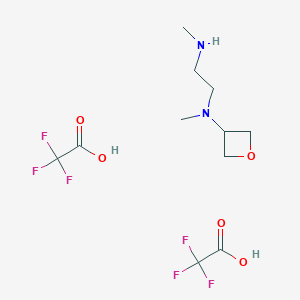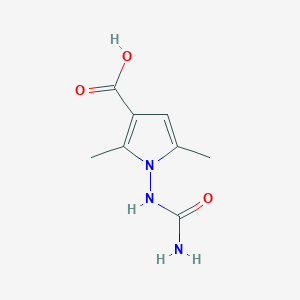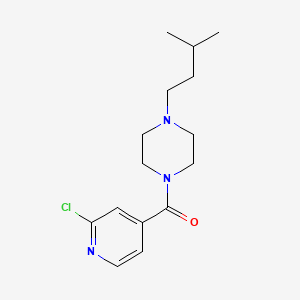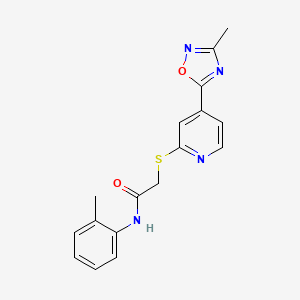
4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a pyrazole derivative that has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole involves the inhibition of certain enzymes such as glycogen synthase kinase-3β and cyclin-dependent kinase 5. These enzymes are involved in the regulation of various cellular processes such as cell division, apoptosis, and differentiation. Inhibition of these enzymes can lead to the induction of apoptosis in cancer cells, making this compound a potential anticancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole have been extensively studied. This compound has been found to have inhibitory effects on certain enzymes such as glycogen synthase kinase-3β and cyclin-dependent kinase 5, which are involved in the regulation of various cellular processes. Inhibition of these enzymes can lead to the induction of apoptosis in cancer cells, making this compound a potential anticancer agent. Additionally, this compound has been found to have anti-inflammatory properties, as it inhibits the production of certain cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole in lab experiments is its potential as an anticancer agent. This compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Direcciones Futuras
There are several future directions for the study of 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole. One direction is to further investigate its potential as an anticancer agent. This compound has shown promising results in inducing apoptosis in cancer cells, and further studies are needed to determine its efficacy in vivo. Another direction is to explore its potential as an anti-inflammatory agent. This compound has been shown to inhibit the production of certain cytokines, and further studies are needed to determine its potential as a treatment for inflammatory diseases. Additionally, the synthesis of analogs of this compound could lead to the development of more potent and selective inhibitors of glycogen synthase kinase-3β and cyclin-dependent kinase 5.
Métodos De Síntesis
The synthesis of 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole has been achieved using different methods. One of the most common methods involves the reaction of 4-bromo-3-(methoxymethyl)-1H-pyrazole with difluoromethyl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-bromo-3-(methoxymethyl)-1H-pyrazole with difluoromethyl diazomethane in the presence of a catalyst such as copper iodide.
Aplicaciones Científicas De Investigación
4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to have inhibitory effects on certain enzymes such as glycogen synthase kinase-3β and cyclin-dependent kinase 5, which are involved in the regulation of various cellular processes. This compound has also been shown to have anticancer properties, as it induces apoptosis in cancer cells.
Propiedades
IUPAC Name |
4-bromo-1-(difluoromethyl)-3-(methoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2N2O/c1-12-3-5-4(7)2-11(10-5)6(8)9/h2,6H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMCTZYEMAHXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2949281.png)

![3-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2949286.png)










![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea](/img/structure/B2949303.png)